6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

BenchChem offers high-quality 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-methyl-3,4-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8-3-2-6(10)4-7(8)11-5-9(12)13/h2-4,11H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCDAWOBCMZDBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CNC2=C1C=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513285 |

Source

|

| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80484-00-0 |

Source

|

| Record name | 6-Chloro-3,4-dihydro-1-methyl-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80484-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Synthesizing available data with established principles of organic chemistry, this document will delve into the structure, synthesis, reactivity, and potential applications of this molecule, offering valuable insights for researchers in drug discovery and development.

Molecular Identity and Physicochemical Properties

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone scaffold, a class of compounds known for a wide range of biological activities.[1] The core structure consists of a benzene ring fused to a pyrazinone ring, which is partially saturated in this dihydro derivative.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | - |

| CAS Number | 80484-00-0 | [2] |

| Molecular Formula | C₉H₉ClN₂O | [2] |

| Molecular Weight | 196.63 g/mol | [2] |

| Canonical SMILES | CN1C(=O)CC2=C(N1)C=C(C=C2)Cl | - |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Topological Polar Surface Area | 32.7 Ų | [3] |

Note: Some properties are computationally derived and should be confirmed by experimental data.

Synthesis and Characterization

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves a multi-step process starting from readily available precursors. A plausible synthetic route would begin with the synthesis of the parent quinoxalinone, followed by N-alkylation.

Synthesis of the 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one Scaffold

The formation of the quinoxalinone ring system is often achieved through the condensation of an o-phenylenediamine with an α-ketoester or a related dicarbonyl compound.[5] For the synthesis of the 6-chloro derivative, 4-chloro-1,2-phenylenediamine would be the key starting material.

Experimental Protocol: Illustrative Synthesis of the Quinoxalinone Core

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-1,2-phenylenediamine in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: To this solution, add an equimolar amount of an α-ketoester, for example, ethyl glyoxalate or ethyl 2-chloroacetate.

-

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.

N-Methylation

The introduction of the methyl group at the N1 position can be achieved through N-alkylation of the pre-formed 6-chloro-3,4-dihydroquinoxalin-2(1H)-one.

Experimental Protocol: N-Alkylation

-

Deprotonation: The secondary amine at the N1 position of 6-chloro-3,4-dihydroquinoxalin-2(1H)-one is deprotonated using a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Addition of Methylating Agent: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures to drive it to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.

The regioselectivity of N-alkylation in similar heterocyclic systems can sometimes be an issue, potentially leading to a mixture of N1 and N4 alkylated products. However, the lactam nitrogen (N1) is generally more nucleophilic, favoring the desired product.[6]

Spectroscopic Characterization

While specific spectra for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[7]

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the chloro substituent. A singlet corresponding to the N-methyl group would be present, likely in the range of 3.0-3.5 ppm. The methylene protons at the C3 position would appear as a singlet.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon (around 160-170 ppm), the aromatic carbons, the N-methyl carbon, and the methylene carbon.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the lactam group would be a prominent feature, typically in the region of 1650-1680 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Chemical Reactivity

The reactivity of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is dictated by the interplay of its functional groups and the aromatic system.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions. The chloro group is an ortho-, para-director, while the fused pyrazinone ring is deactivating.

-

Lactam Carbonyl: The carbonyl group is susceptible to nucleophilic attack, although the amide resonance reduces its reactivity compared to a ketone.

-

C3 Methylene Group: The methylene group adjacent to the nitrogen atom can be a site for radical reactions, as has been demonstrated for the broader class of 3,4-dihydroquinoxalin-2-ones.[8]

-

N4 Amine: The secondary amine at the N4 position can potentially undergo further reactions such as acylation or alkylation under specific conditions.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of quinoxaline have been reported to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

A key area of interest for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is its potential as an intermediate in the synthesis of kinase inhibitors .[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, most notably cancer. The quinoxaline core can serve as a scaffold to which various pharmacophoric groups can be attached to achieve potent and selective inhibition of specific kinases.

The presence of the chloro and N-methyl groups on the quinoxalinone core can significantly influence its biological activity. The chlorine atom can modulate the electronic properties of the aromatic ring and participate in halogen bonding with target proteins. The N-methyl group can impact the compound's solubility, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.

Recent studies on other substituted quinoxalin-2-one derivatives have highlighted their potential as agents for colorectal cancer, acting through mechanisms such as the inhibition of cyclooxygenase-2 (COX-2).[7] While the specific biological activity of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one has not been extensively reported, its structural features suggest it is a promising candidate for further investigation in various therapeutic areas.

Conclusion

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound with a structural framework that holds significant promise for medicinal chemistry applications. While detailed experimental data for this specific molecule is limited, an understanding of the chemistry of the quinoxalinone scaffold allows for informed predictions regarding its synthesis, reactivity, and potential biological activity. Its role as an intermediate in the synthesis of kinase inhibitors underscores its importance in the ongoing quest for novel therapeutics. Further research into the experimental properties and biological evaluation of this compound is warranted to fully elucidate its potential in drug discovery and development.

References

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available at: [Link]

-

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. MySkinRecipes. Available at: [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. National Institutes of Health. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. National Institutes of Health. Available at: [Link]

-

New synthesis of a late-stage tetracyclic key intermediate of lumateperone. National Institutes of Health. Available at: [Link]

-

Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light. ACS Organic & Inorganic Au. Available at: [Link]

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. PubMed. Available at: [Link]

-

Visible-Light-Induced Direct Methylation of Quinoxalin-2(1H)-ones with N,N,N′,N″,N″-Pentamethyldiethylenetriamine as the Methyl Source. ACS Publications. Available at: [Link]

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed. Available at: [Link]

-

Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. PubMed. Available at: [Link]

-

Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. MDPI. Available at: [Link]

-

Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H )-ones with N , N , N ′, N ″, N ″-Pentamethyldiethylenetriamine as the Methyl Source. ResearchGate. Available at: [Link]

-

Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. MDPI. Available at: [Link]

-

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Lead Sciences. Available at: [Link]

-

An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Available at: [Link]

-

Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication. Taylor & Francis Online. Available at: [Link]

-

Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]

-

Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. ACS Publications. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health. Available at: [Link]

-

6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. MOLBASE. Available at: [Link]

-

Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

-

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. PubChem. Available at: [Link]

-

6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one. PubChem. Available at: [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one [myskinrecipes.com]

- 10. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS 80484-00-0)

Abstract: This document provides a comprehensive technical overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 80484-00-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoxalinone scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] This guide delves into the molecule's physicochemical properties, outlines robust and reproducible synthetic and purification protocols, and details essential analytical methods for its characterization. Furthermore, it discusses its applications as a key intermediate and provides critical safety and handling information. This paper is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Significance of the Quinoxalinone Scaffold

The quinoxaline ring system and its derivatives are of paramount importance in the field of medicinal chemistry, demonstrating a vast array of pharmacological activities.[1] Derivatives have been developed as antibacterial, anti-inflammatory, antioxidant, and anticancer agents.[2][3] Notably, substituted quinoxalinones have been investigated as potent inhibitors of critical enzymes such as PARP and aldose reductase, highlighting their therapeutic potential.[4][5]

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one serves as a crucial, functionalized intermediate. The presence of a chlorine atom on the benzene ring provides a handle for further synthetic transformations, such as cross-coupling reactions, while the N-methyl group and the lactam functionality offer distinct chemical properties compared to its unsubstituted counterpart. Its strategic value lies in its role as a scaffold for building more complex molecules, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

Physicochemical Properties & Identification

Accurate identification and understanding of the physicochemical properties of a compound are the foundation of its successful application in research.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Compound Name | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one |

| CAS Number | 80484-00-0[6][7] |

| Molecular Formula | C₉H₉ClN₂O[6][7] |

| Molecular Weight | 196.63 g/mol [6] |

| IUPAC Name | 6-chloro-1-methyl-3,4-dihydro-1H-quinoxalin-2-one |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| XLogP3 | 1.5 | PubChem (Precursor)[8] |

| Hydrogen Bond Donors | 0 | PubChem (Precursor)[8] |

| Hydrogen Bond Acceptors | 2 | PubChem (Precursor)[8] |

| Rotatable Bond Count | 0 | PubChem (Precursor)[8] |

Note: Some properties are referenced from the unmethylated precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one, as they are expected to be highly similar.

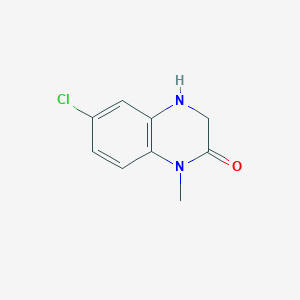

Caption: Chemical Structure of the title compound.

Synthesis and Purification Workflow

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is most logically achieved via the N-methylation of its corresponding precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one. This precursor can be synthesized through a cyclocondensation reaction.

Caption: Retrosynthetic analysis of the target compound.

Protocol: Synthesis of Precursor 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

This procedure involves the acylation of a substituted phenylenediamine followed by intramolecular cyclization. The choice of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate) in a three-neck round-bottom flask under an inert atmosphere (N₂), add a mild base such as triethylamine (1.2 eq).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C. The dropwise addition is crucial to control the exothermic reaction.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

-

Cyclization: Add a stronger base, such as potassium carbonate (2.0 eq), and heat the mixture to reflux. The heat and stronger base facilitate the intramolecular nucleophilic substitution to form the dihydroquinoxalinone ring.

-

Work-up: After cooling, filter the reaction mixture to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude solid is the desired precursor.

Protocol: N-Methylation to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

This step involves the deprotonation of the amide nitrogen followed by alkylation with a methylating agent. The use of a strong, non-nucleophilic base is key to ensure selective N-alkylation.

Step-by-Step Methodology:

-

Reaction Setup: Suspend the crude 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq) in anhydrous Dimethylformamide (DMF) under an inert atmosphere.

-

Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. The evolution of hydrogen gas will be observed. This step generates the nucleophilic amide anion.

-

Alkylation: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product into ethyl acetate (3x).

-

Washing and Drying: Combine the organic extracts, wash with water and brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

Purification

The final product is purified to remove unreacted starting materials and byproducts, ensuring high purity for subsequent applications.

-

Column Chromatography: The crude product can be purified by silica gel column chromatography. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate, is effective. The choice of solvent system is guided by initial TLC analysis.

-

Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl acetate/hexane) can yield highly pure crystalline material. This method is also advantageous for large-scale purification.

Analytical Characterization

A suite of analytical techniques is required to unambiguously confirm the structure and purity of the synthesized compound.

Caption: Standard analytical workflow for compound validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include a singlet for the N-methyl protons (~3.0-3.3 ppm), a singlet for the C3 methylene protons (~3.4-3.6 ppm), and distinct signals in the aromatic region (6.5-7.5 ppm) corresponding to the three protons on the substituted benzene ring. An N-H proton signal from the precursor should be absent.

-

¹³C NMR: Key signals will include the carbonyl carbon (~165-170 ppm), the N-methyl carbon (~30-35 ppm), the C3 methylene carbon (~45-50 ppm), and six distinct aromatic carbon signals.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 197. A characteristic isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks will be observed due to the presence of the chlorine-35 and chlorine-37 isotopes.

-

High-Performance Liquid Chromatography (HPLC): Purity is assessed using reverse-phase HPLC. A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% trifluoroacetic acid or formic acid) is a standard method. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band around 1670-1690 cm⁻¹.

Applications in Research and Drug Discovery

The primary value of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is as a versatile building block. The dihydroquinoxalinone core provides a rigid scaffold that can be functionalized at multiple positions to modulate biological activity.

Caption: Key sites for synthetic modification.

-

C3 Position Chemistry: The methylene group at the C3 position can be functionalized. For instance, deprotonation followed by reaction with various electrophiles allows for the introduction of diverse side chains, a common strategy in quinoxalinone chemistry.[9]

-

Aromatic Ring Functionalization: The chlorine atom at the C6 position is a key site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents to explore new chemical space.

-

Scaffold for Bioactive Molecules: This intermediate can be used in the synthesis of compounds targeting a range of biological targets. The general quinoxalinone class has shown activity against various bacteria, fungi, and cancer cell lines, making this a valuable starting point for new discovery campaigns.[3][10]

Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when working with this and any other laboratory chemical.

Table 3: GHS Hazard Information

| Code | Hazard Statement |

|---|---|

| H302 | Harmful if swallowed[6] |

| H315 | Causes skin irritation[6] |

| H319 | Causes serious eye irritation[6] |

| H335 | May cause respiratory irritation[6] |

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[11]

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][11] Keep away from strong oxidizing agents and strong acids.[11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a strategically important heterocyclic intermediate. Its synthesis is achievable through well-established chemical transformations, and its structure allows for extensive diversification. This technical guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutic agents.

References

-

Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

-

Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed. Available at: [Link]

-

An improved synthesis of 6-chloro-1H-quinoxalin-2-one - ResearchGate. Available at: [Link]

-

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one - PubChem. Available at: [Link]

-

6-chloro-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one - PubChem. Available at: [Link]

-

An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. Available at: [Link]

-

Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives - ResearchGate. Available at: [Link]

-

Safety Data Sheet - Angene Chemical. Available at: [Link]

-

Synthesis of quinoxalinones - Organic Chemistry Portal. Available at: [Link]

-

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. Available at: [Link]

-

Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source - PubMed. Available at: [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - DADUN. Available at: [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - MDPI. Available at: [Link]

-

Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light | ACS Organic & Inorganic Au. Available at: [Link]

-

Synthesis of 2-aryl quinoxaline derivatives and their in silico investigation for breast cancer medication: Synthetic Communications - Taylor & Francis. Available at: [Link]

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google Patents.

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. Available at: [Link]

-

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one - Lead Sciences. Available at: [Link]

Sources

- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 2. dadun.unav.edu [dadun.unav.edu]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one - Lead Sciences [lead-sciences.com]

- 8. 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one | C8H7ClN2O | CID 283527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Quinoxalinone synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core structure, plausible synthetic routes, and its established role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors.

Introduction: The Quinoxalinone Scaffold in Drug Discovery

The quinoxalinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active molecules.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. Furthermore, the presence of nitrogen atoms and a lactam moiety offers opportunities for hydrogen bonding and other non-covalent interactions, which are crucial for high-affinity binding to proteins.[3] Quinoxaline derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one (CAS: 80484-00-0) is a specific derivative that has emerged as a valuable building block in the synthesis of complex pharmaceutical compounds.[3] Its strategic substitution with a chloro group on the benzene ring and a methyl group on the lactam nitrogen provides a versatile platform for further chemical modification.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂O | [3] |

| Molecular Weight | 196.63 g/mol | [3] |

| CAS Number | 80484-00-0 | [3] |

| SMILES | CN1C(=O)C[NH]C2=CC=C(Cl)C=C12 | Inferred from IUPAC name |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Solubility | Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from structure |

| Storage | 2-8°C, sealed in a dry environment. | [3] |

The structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is characterized by a dihydroquinoxalinone core. The "dihydro" designation indicates the presence of two additional hydrogen atoms compared to the fully aromatic quinoxaline, resulting in a saturated carbon at the 3 and 4 positions. The "(1H)" and "(2H)" locants denote the positions of the hydrogen atoms on the nitrogen and the carbonyl carbon of the lactam ring, respectively. The key substituents are a chlorine atom at the 6-position of the benzene ring and a methyl group on the nitrogen atom at the 1-position.

Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Plausible and Validated Approach

Step 1: Synthesis of the Precursor, 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

The synthesis of the quinoxalinone ring system is typically achieved through the condensation of a substituted o-phenylenediamine with an α-keto acid or its equivalent.[5] An improved regioselective synthesis of the precursor, 6-chloro-1H-quinoxalin-2-one, has been described starting from p-chloroaniline.[5] This involves a multi-step process of condensation, nitration, reduction, and cyclization.

A more direct and commonly employed laboratory-scale synthesis involves the reaction of 4-chloro-1,2-phenylenediamine with chloroacetic acid.

Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as a mixture of water and a co-solvent like ethanol.

-

Addition of Reagents: To the stirred suspension, add chloroacetic acid (1.1 equivalents) and a base such as sodium bicarbonate or sodium acetate (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Collect the solid by filtration, wash with cold water to remove any inorganic salts, and then with a small amount of cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 6-chloro-3,4-dihydroquinoxalin-2(1H)-one as a solid.

Step 2: N-Methylation to Yield 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

The second step involves the selective methylation of the nitrogen atom at the 1-position of the quinoxalinone ring. This is a standard N-alkylation reaction.

Experimental Protocol: N-Methylation

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloro-3,4-dihydroquinoxalin-2(1H)-one precursor (1 equivalent) in a dry aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

-

Deprotonation: Add a suitable base to deprotonate the lactam nitrogen. A strong base like sodium hydride (NaH, 1.1-1.2 equivalents) is commonly used. Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.

-

Methylation: Cool the reaction mixture in an ice bath and add a methylating agent, such as methyl iodide (CH₃I, 1.2-1.5 equivalents), dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-6 hours) until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: Quench the reaction by the careful addition of water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Analytical Characterization

While specific spectral data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is not widely published, we can predict the expected spectroscopic features based on its structure and data from similar compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons at the 3-position, the N-H proton (if not fully methylated), and the N-methyl protons. The aromatic protons will likely appear as a set of multiplets in the range of δ 7.0-7.5 ppm. The methylene protons at C3 would be a singlet at around δ 3.5-4.0 ppm. The N-methyl protons will present as a sharp singlet at approximately δ 3.0-3.5 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbon of the lactam at around δ 165-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The N-methyl carbon will be observed in the aliphatic region, typically around δ 30-35 ppm, and the methylene carbon at C3 will be around δ 45-50 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1690 cm⁻¹. The N-H stretching vibration (if any residual precursor is present) would appear as a broad band around 3200-3400 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. The C-Cl stretching vibration will be found in the fingerprint region, typically below 800 cm⁻¹.

-

MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak) will be a key diagnostic feature.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.[3]

Kinase Inhibitors

The quinoxalinone scaffold has been identified as a promising core for the development of kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one allows for the introduction of various substituents at the 3-, 4-, and 7-positions, enabling the exploration of structure-activity relationships (SAR) to optimize binding to the ATP-binding pocket of specific kinases. The chloro and methyl groups can serve as handles for further functionalization or can themselves contribute to the binding affinity and selectivity of the final compound.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the broader class of quinoxalinone derivatives has been investigated for a range of other biological activities, suggesting that derivatives of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one could also be explored in these areas:

-

Antimicrobial Agents: Certain quinoxalinone derivatives have shown promising activity against various bacterial and fungal strains.[4]

-

Antiviral Activity: The quinoxaline scaffold has been incorporated into compounds with antiviral properties.

-

Central Nervous System (CNS) Activity: Some quinoxalinone derivatives have been reported to possess anxiolytic and other CNS-related activities.

Conclusion and Future Perspectives

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a strategically important building block in modern medicinal chemistry. Its straightforward, albeit not extensively documented, synthesis and versatile structure make it an attractive starting point for the generation of compound libraries for high-throughput screening and lead optimization. The established link between the quinoxalinone scaffold and kinase inhibition highlights the potential for derivatives of this compound to contribute to the development of novel cancer therapies and treatments for other diseases driven by aberrant kinase activity. Future research efforts will likely focus on the development of more efficient and scalable synthetic routes to this and related compounds, as well as the continued exploration of its utility in the discovery of new therapeutic agents.

References

- CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

- EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google P

-

An improved synthesis of 6-chloro-1H-quinoxalin-2-one - ResearchGate. [Link]

- Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone - Google P

- Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google P

-

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one - MySkinRecipes. [Link]

-

Organophotoredox 1,6-Addition of 3,4-Dihydroquinoxalin-2-ones to para-Quinone Methides Using Visible Light | ACS Organic & Inorganic Au. [Link]

-

EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy. [Link]

-

6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem. [Link]

-

6,7-Dichloro-3,4-dihydroquinoxalin-2(1H)-one - PubChem. [Link]

-

6-chloro-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one - PubChem. [Link]

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed. [Link]

-

An insight into medicinal chemistry of anticancer quinoxalines - PubMed. [Link]

-

Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - MDPI. [Link]

-

Synthesis of quinoxalinones - Organic Chemistry Portal. [Link]

-

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one - PubChem. [Link]

-

Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. [Link]

-

Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed. [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uwindsor.scholaris.ca [uwindsor.scholaris.ca]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A detailed, field-proven synthetic protocol is presented, followed by a thorough discussion of modern analytical techniques for its characterization. Furthermore, this guide explores the potential therapeutic applications of this quinoxalinone scaffold, drawing parallels with structurally related compounds that have shown promise in various disease areas. This document is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics.

Physicochemical Properties: The Foundation of a Molecule

Understanding the fundamental physicochemical properties of a compound is paramount in drug discovery and development. These properties govern its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability.

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone heterocyclic system. The introduction of a chlorine atom at the 6-position and a methyl group at the 1-position significantly influences its electronic and steric properties compared to the parent scaffold.

Molecular Structure and Weight

The precise molecular weight is a critical parameter for any chemical entity, serving as a primary identifier in analytical techniques such as mass spectrometry. The molecular formula for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is C9H9ClN2O[1]. Based on this, the calculated molecular weight is approximately 196.63 g/mol [1][2].

Table 1: Key Physicochemical Properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

| Property | Value | Source |

| Molecular Formula | C9H9ClN2O | [1] |

| Molecular Weight | 196.63 g/mol | [1][2] |

| CAS Number | 80484-00-0 | [1] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Inferred |

The structural framework, illustrated below, consists of a benzene ring fused to a dihydropyrazinone ring. The chlorine atom, being an electron-withdrawing group, modulates the electron density of the aromatic system. The methyl group on the nitrogen atom enhances lipophilicity.

Figure 1: Chemical Structure of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved through a two-step process starting from a commercially available precursor. The general strategy involves the synthesis of the quinoxalinone core followed by N-methylation.

Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (Precursor)

An established method for the synthesis of the quinoxalinone core involves the cyclization of a substituted o-phenylenediamine with an appropriate two-carbon synthon. An improved regioselective synthesis of the related 6-chloro-1H-quinoxalin-2-one has been described using p-chloroaniline as a starting material, involving condensation, nitration, reduction, and cyclization reactions[3]. A similar strategy can be employed for the dihydro version.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1 eq.) in a suitable solvent such as ethanol or dioxane, add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.

-

Cyclization: After the addition is complete, add a non-nucleophilic base like triethylamine (2.5 eq.) and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one.

N-Methylation to Yield 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

The final step involves the selective methylation of the nitrogen atom at the 1-position. This is a standard N-alkylation reaction.

Experimental Protocol:

-

Reaction Setup: To a solution of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium carbonate (1.5 eq.).

-

Methylation: To this suspension, add methyl iodide (1.2 eq.) dropwise at room temperature. The reaction mixture is then stirred at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: After the reaction is complete, pour the mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Figure 2: Synthetic Workflow for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Analytical Characterization: Confirming Identity and Purity

Rigorous analytical characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Table 2: Expected Analytical Data for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (3H), singlet for the methylene group (2H), and a singlet for the N-methyl group (3H). Chemical shifts will be influenced by the chlorine and amide functionalities. |

| ¹³C NMR | Resonances for nine distinct carbon atoms, including aromatic carbons, a methylene carbon, a carbonyl carbon, and a methyl carbon. |

| Mass Spec (MS) | A molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the calculated molecular weight (196.63), with a characteristic isotopic pattern for the chlorine atom (M and M+2 in a ~3:1 ratio). |

| Infrared (IR) | Characteristic absorption bands for the C=O stretch of the amide, N-H bending (if any precursor remains), C-H stretches, and C-Cl stretch. |

| HPLC | A single major peak indicating high purity, with the retention time dependent on the column and mobile phase used. |

Potential Therapeutic Applications: A Scaffold of Interest

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. Derivatives of this core have demonstrated a wide range of biological activities.

-

Kinase Inhibition: Many quinoxalinone derivatives have been investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. For instance, certain isoquinoline derivatives, which share structural similarities, have been designed as potent inhibitors of kinases like MPS1[4].

-

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) inhibitors are an important class of cancer therapeutics. The quinoxalinone core has been incorporated into the design of novel PARP inhibitors[5].

-

Antimicrobial and Antiviral Activity: The broader quinoline and quinoxaline families of compounds have a long history of use and investigation as antimalarial, antibacterial, and antiviral agents[6].

-

Central Nervous System (CNS) Activity: Some quinoxaline derivatives have been explored for their potential in treating CNS disorders, such as schizophrenia, by targeting enzymes like PDE10A[7].

The specific substitutions on 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one—the chloro and N-methyl groups—will fine-tune its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Further biological screening of this compound is warranted to fully elucidate its therapeutic potential.

Figure 3: Potential Therapeutic Applications of the Quinoxalinone Scaffold.

Conclusion

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one, with a molecular weight of 196.63 g/mol , is a synthetically accessible compound belonging to the medicinally important quinoxalinone class of heterocycles. This guide has provided a detailed protocol for its synthesis and outlined the necessary analytical methods for its characterization. Based on the known biological activities of related structures, this molecule represents a promising starting point for further investigation in various drug discovery programs, particularly in oncology and infectious diseases. The insights provided herein are intended to empower researchers to explore the full potential of this intriguing scaffold.

References

-

MOLBASE. 6-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one. [Link]

-

PubChem. 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. [Link]

-

Journal of Chemical Technology and Metallurgy. EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1H,4H)-DIONE. [Link]

-

Lead Sciences. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. [Link]

-

ResearchGate. An improved synthesis of 6-chloro-1H-quinoxalin-2-one. [Link]

-

MDPI. N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. [Link]

- Google Patents. Synthesis method of 6-chloro-3, 4-dihydro-2H-1-naphthalenone.

-

PubMed. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

PubMed. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. [Link]

- Google Patents. Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

-

ResearchGate. A simple synthesis of 3,4-dihydrobenzo[f]quinoxalin-6(2H)-one derivatives substituted in the ring B. [Link]

-

PubMed. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor. [Link]

-

DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

Sources

- 1. 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one - Lead Sciences [lead-sciences.com]

- 2. m.molbase.com [m.molbase.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Discovery of 2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride as a Highly Selective PDE10A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one synthesis pathway

An In-Depth Technical Guide to the Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoxalinone derivatives are a significant class of heterocyclic compounds, drawing considerable attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] The strategic incorporation of various substituents onto the quinoxalinone scaffold allows for the fine-tuning of their biological properties. This guide provides a comprehensive, in-depth technical overview of a plausible and efficient synthesis pathway for a specific derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. This molecule holds potential as a key intermediate or a final active pharmaceutical ingredient.

This document is structured to provide not just a series of steps, but a coherent narrative that explains the underlying chemical principles and the rationale behind the chosen synthetic strategy. The pathway is designed for efficiency and is based on established, reliable chemical transformations, ensuring a self-validating and reproducible protocol.

Overall Synthesis Pathway

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one can be efficiently achieved in a four-step sequence starting from the readily available 4-chloroaniline. The pathway involves an initial acylation, followed by a regioselective nitration, a key reductive cyclization to form the core heterocyclic structure, and a final N-methylation to yield the target compound.

Caption: Overall synthetic route to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Step 1: Acylation of 4-Chloroaniline

Objective: To protect the amino group of 4-chloroaniline and introduce the two-carbon unit necessary for the eventual cyclization. This is achieved through acylation with chloroacetyl chloride.

Causality of Experimental Choices:

-

Reagent Selection: Chloroacetyl chloride is a bifunctional reagent. The acyl chloride group readily reacts with the aniline, while the alkyl chloride portion is relatively stable under these conditions, preserving it for the later intramolecular cyclization step.

-

Base: A mild base such as triethylamine or sodium carbonate is used to neutralize the hydrochloric acid byproduct generated during the acylation, preventing the protonation of the starting aniline and driving the reaction to completion.[2]

-

Solvent: An inert aprotic solvent like benzene, toluene, or dichloromethane is chosen to dissolve the reactants without participating in the reaction.[2][3]

-

Temperature Control: The reaction is typically performed at a low temperature (e.g., 0-5 °C) initially to control the exothermicity of the acylation, and then allowed to proceed at room temperature.[3]

Experimental Protocol: Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide

-

To a solution of 4-chloroaniline (1.0 eq.) in toluene, add sodium carbonate (1.5 eq.) dissolved in water.

-

Stir the mixture vigorously for 30 minutes at room temperature.

-

Cool the mixture to 10-15 °C in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq.) dropwise, ensuring the temperature does not exceed 20 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid product, wash with water to remove inorganic salts, and dry under vacuum. The product can be used in the next step without further purification.

Step 2: Nitration of 2-Chloro-N-(4-chlorophenyl)acetamide

Objective: To introduce a nitro group onto the aromatic ring, positioned ortho to the amide group. This is a critical step for the subsequent reductive cyclization.

Causality of Experimental Choices:

-

Regioselectivity: The acetamido group is a moderately activating, ortho-, para-directing group. Since the para position is blocked by the chlorine atom, nitration will selectively occur at one of the ortho positions. The position ortho to the amide and meta to the chlorine is electronically favored.

-

Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent capable of nitrating the deactivated (due to the chlorine) aromatic ring. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature Control: This reaction is highly exothermic and must be performed at low temperatures (typically below 10 °C) to prevent over-nitration and side reactions.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide

-

To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice-salt bath.

-

Slowly add 2-Chloro-N-(4-chlorophenyl)acetamide (1.0 eq.) in small portions, maintaining the temperature below 10 °C.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid at 0 °C.

-

Add the cold nitrating mixture dropwise to the solution of the acetamide, ensuring the temperature remains below 10 °C.

-

Stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Pour the reaction mixture slowly onto crushed ice with stirring.

-

The precipitated solid is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

Step 3: Reductive Cyclization to form 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Objective: To simultaneously reduce the nitro group to an amine and effect an intramolecular cyclization to form the dihydroquinoxalinone ring.

Causality of Experimental Choices:

-

Reaction Mechanism: This step is a tandem reaction. First, the nitro group is reduced to an amino group. This newly formed aniline is nucleophilic and is positioned perfectly for an intramolecular nucleophilic substitution, attacking the carbon bearing the chlorine atom of the chloroacetyl group to form the six-membered heterocyclic ring.

-

Reducing Agent: Various reducing agents can be employed. A common and cost-effective method is the use of a metal in acidic media, such as iron powder in acetic acid. Alternatively, catalytic hydrogenation (H₂ with Pd/C) or other reducing agents like sodium borohydride or sodium bisulfite can be used.[1] Iron in acetic acid is often preferred on a larger scale due to its efficiency and cost.

Caption: Mechanism of the one-pot reductive cyclization step.

Experimental Protocol: Synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

-

Suspend 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide (1.0 eq.) in a mixture of ethanol and water.

-

Add iron powder (3.0-4.0 eq.) and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

Once complete, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Wash the celite pad with hot ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 4: N-Methylation of 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one

Objective: To introduce a methyl group at the N1 position of the quinoxalinone ring to obtain the final target molecule.

Causality of Experimental Choices:

-

Methylating Agent: A variety of methylating agents can be used, such as methyl iodide or dimethyl sulfate.[2] Methyl iodide is highly reactive and effective for this transformation.

-

Base: A base is required to deprotonate the secondary amide nitrogen, making it nucleophilic. Strong bases like sodium hydride (NaH) or milder bases like potassium carbonate (K₂CO₃) can be used depending on the desired reactivity and reaction conditions.

-

Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

-

Dissolve 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq.) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq.) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq.) dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

The crude product can be purified by column chromatography or recrystallization to yield the pure 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Data Summary

| Step | Starting Material | Key Reagents | Product | Expected Yield |

| 1 | 4-Chloroaniline | Chloroacetyl chloride, Na₂CO₃ | 2-Chloro-N-(4-chlorophenyl)acetamide | >90% |

| 2 | 2-Chloro-N-(4-chlorophenyl)acetamide | HNO₃, H₂SO₄ | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | 80-90% |

| 3 | 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide | Fe, NH₄Cl | 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one | 70-85% |

| 4 | 6-Chloro-3,4-dihydroquinoxalin-2(1H)-one | CH₃I, K₂CO₃ | 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | 85-95% |

Yields are estimates based on related literature procedures and may vary depending on specific reaction conditions and scale.

Conclusion

The described four-step synthesis pathway provides a robust and logical approach for the preparation of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one. By starting with commercially available 4-chloroaniline, this route employs well-understood and scalable chemical reactions, including acylation, nitration, reductive cyclization, and N-methylation. The rationale behind each step, from reagent selection to reaction conditions, has been detailed to provide a clear and comprehensive guide for researchers in the field. This technical guide serves as a valuable resource for the synthesis of this and structurally related quinoxalinone derivatives, facilitating further research and development in medicinal chemistry.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]

- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(15), 4587.

- Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.

- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awa, A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(10), 1224-1233.

-

Li, J., et al. (2009). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. Retrieved from [Link]

-

Wang, L., et al. (2017). N-oxide reduction of quinoxaline-1,4-dioxides catalyzed by porcine aldehyde oxidase SsAOX1. PubMed. Retrieved from [Link]

- Rojas-Albor, C., et al. (2023). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Chemistry & Biodiversity, 20(4), e202200351.

-

Zhang, Y., et al. (2007). 2-Chloro-N-(4-chloro-2-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

Gáspár, A., et al. (2015). Reduction of glycine particle size by impinging jet crystallization. PubMed. Retrieved from [Link]

- Wilson, W. R., et al. (2000). Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1, (24), 4427-4434.

-

Wang, C., et al. (2019). Catalytic reduction of quinolines a Background for catalytic reduction... ResearchGate. Retrieved from [Link]

-

Li, Y., et al. (2023). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. PubMed. Retrieved from [Link]

- Yathirajan, H. S., et al. (2011). 2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]-N-methylacetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246.

-

S. Thuaud, et al. (2019). Cyclization of compounds 4 to oxazolo[5,4‐f]quinoxalines. ResearchGate. Retrieved from [Link]

- Prieto, L., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8711–8732.

-

Zhang, Y., et al. (2006). 2-Chloro-N-(4-nitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Allyl Ester Deprotection and On-Resin Cyclization. Retrieved from [Link]

-

Kumar, A., et al. (2020). Photoredox Catalyst Free, Visible Light‐Promoted C3−H Acylation of Quinoxalin‐2(1 H)‐ones in Water. Semantic Scholar. Retrieved from [Link]

- CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl. (2016). Google Patents.

- Giese, M. W., & Lecher, C. S. (2009). Non-enzymatic cyclization of creatine ethyl ester to creatinine.

- Goto, Y., et al. (2011). Selective thioether macrocyclization of peptides having the N-terminal 2-chloroacetyl group and competing two or three cysteine residues in translation. Organic & Biomolecular Chemistry, 9(16), 5753–5764.

- Scott, J. S., et al. (2024). Discovery of 6-Fluoro-5-{4-[(5-fluoro-2-methyl-3-oxo-3,4-dihydroquinoxalin-6-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD9574): A CNS-Penetrant, PARP1-Selective Inhibitor. Journal of Medicinal Chemistry.

-

The Organic Chemistry Tutor. (2023, October 14). All You Need to Know about the Reduction of Alkynes. YouTube. Retrieved from [Link]

- CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020). Google Patents.

-

PubChem. (n.d.). N-Methylcoclaurine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one as a pharmaceutical intermediate

An In-Depth Technical Guide to 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one: A Core Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of the Quinoxalinone Scaffold

Within the landscape of nitrogen-containing heterocycles, the quinoxalinone core has emerged as a "privileged platform" in medicinal chemistry.[1] Characterized by a pyrazin-2(1H)-one ring fused to a benzene ring, this scaffold is frequently found in a diverse array of pharmacologically active compounds.[1] Its structural rigidity, combined with its capacity for hydrogen bonding and various molecular interactions, makes it an ideal foundation for designing targeted therapeutics. This guide focuses on a key derivative, 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one , a versatile intermediate whose specific substitution pattern offers medicinal chemists a precise toolkit for molecular elaboration, particularly in the development of kinase inhibitors for oncology.[2]

The strategic placement of a chlorine atom at the 6-position and a methyl group at the N-1 position is not arbitrary. The methyl group protects the nitrogen, preventing unwanted side reactions and directing further functionalization. More critically, the chloro-substituent serves as a highly versatile synthetic handle. Chlorine is a common feature in FDA-approved drugs, often introduced to enhance potency, modulate metabolic stability, or improve pharmacokinetic profiles.[3] It provides a reactive site for advanced synthetic transformations, such as cross-coupling reactions, allowing for the systematic construction of complex molecular architectures. This guide provides a senior scientist's perspective on the synthesis, properties, and strategic application of this pivotal building block.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective use in synthesis. The key identifiers and computed properties of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one are summarized below.

| Property | Value | Source |

| IUPAC Name | 6-chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one | [4] |

| CAS Number | 80484-00-0 | [5] |

| Molecular Formula | C₉H₉ClN₂O | [5] |

| Molecular Weight | 196.63 g/mol | [5] |

| Appearance | Off-white to light yellow solid (typical) | --- |

| Purity | ≥98% (typical commercial grade) | [5] |

| Storage | Sealed in dry, 2-8°C | [5] |

| SMILES | CN1C(=O)CCNc2cc(Cl)ccc12 | [4] |

Strategic Synthesis: A Multi-step Approach

The synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one is a multi-step process that requires careful control of regioselectivity. A common and logical pathway begins with a commercially available, appropriately substituted aniline. The following workflow illustrates a representative synthesis, emphasizing the rationale behind each transformation.

Caption: Synthetic workflow for 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one.

Protocol 1: Synthesis of 6-Chloro-1-methyl-3,4-dihydroquinoxalin-2(1H)-one

Step 1: N-Methylation of 4-Chloro-2-nitroaniline

-

Rationale: The methylation is performed at this early stage to ensure the methyl group is installed on the desired nitrogen. Performing this step after cyclization could lead to a mixture of N-1 and N-4 methylated products.

-

Procedure:

-

To a solution of 4-chloro-2-nitroaniline (1.0 equiv.) in acetone, add potassium carbonate (K₂CO₃, 2.0 equiv.) and methyl iodide (MeI, 1.2 equiv.).

-

Stir the mixture at reflux for 12-18 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield crude 4-chloro-N¹-methyl-2-nitroaniline, which can be purified by column chromatography or used directly in the next step.

-

Step 2: Reduction of the Nitro Group

-